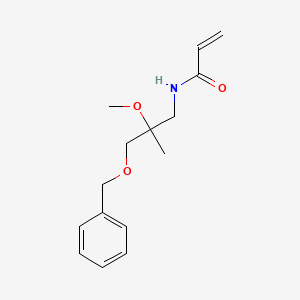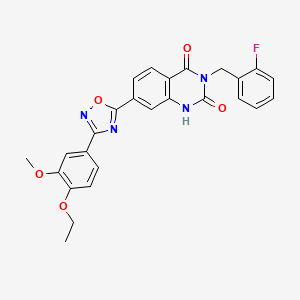![molecular formula C14H19N5O2 B2988091 2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 903271-80-7](/img/structure/B2988091.png)
2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as caffeine, is a naturally occurring stimulant that is commonly found in coffee, tea, and chocolate. Caffeine is widely used by people all over the world to stay awake and alert. However, caffeine has a range of other applications in scientific research, including its use as a tool to study the mechanisms of action of other drugs and its potential as a therapeutic agent.
作用机制
Caffeine exerts its effects on the body by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine, 2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione increases the activity of other neurotransmitters, including dopamine and norepinephrine, which promote wakefulness and alertness.
Biochemical and Physiological Effects
Caffeine has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration, and it can also cause the release of glucose from the liver. Caffeine is also a diuretic, which means that it increases the production of urine.
实验室实验的优点和局限性
One of the main advantages of using 2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione in lab experiments is that it is widely available and relatively inexpensive. It is also a well-characterized compound, which means that its effects on the body are well understood. However, 2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione has some limitations as a research tool. For example, its effects can vary depending on the dose and the route of administration, and it can also interact with other compounds in unpredictable ways.
未来方向
There are many potential future directions for research on 2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders. Another area of interest is the development of new 2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione analogs that have improved selectivity and potency. Additionally, 2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione could be used as a tool to study the mechanisms of action of other compounds, which could lead to the development of new drugs for a range of conditions.
合成方法
Caffeine can be synthesized from xanthine, which is found in tea leaves and coffee beans. The synthesis process involves several steps, including the methylation of xanthine to form 3,7-dimethylxanthine, which is then oxidized to form 3,7-dimethyluric acid. This acid is then treated with ammonia to form 2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione.
科学研究应用
Caffeine is widely used in scientific research as a tool to study the mechanisms of action of other drugs. It is often used as a positive control in experiments to test the effects of other compounds on the central nervous system. Caffeine has also been shown to have potential therapeutic applications, including its use as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
2-butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-5-6-7-18-12(20)10-11(17(4)14(18)21)15-13-16(3)9(2)8-19(10)13/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYGFRJXEWWUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2988008.png)
![2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2988009.png)
![7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole](/img/structure/B2988010.png)

![[1-(4-Fluorophenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone](/img/structure/B2988012.png)

![methyl 2,4-dimethyl-5-[2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2988015.png)

![2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2988021.png)



![(E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide](/img/structure/B2988029.png)
![4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2988031.png)